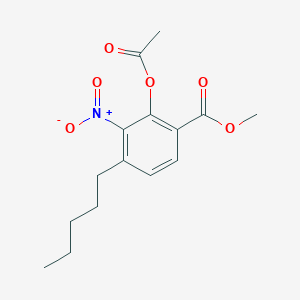
Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a nitro group, and a pentyl chain attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate typically involves the esterification of 2-(acetyloxy)-3-nitro-4-pentylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-(acetyloxy)-3-nitro-4-pentylbenzoic acid and methanol.
Reduction: Methyl 2-(acetyloxy)-3-amino-4-pentylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(acetyloxy)-3-nitrobenzoate
- Methyl 2-(acetyloxy)-4-pentylbenzoate
- Methyl 3-nitro-4-pentylbenzoate
Uniqueness
Methyl 2-(acetyloxy)-3-nitro-4-pentylbenzoate is unique due to the combination of its functional groups and the pentyl chain, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
89586-18-5 |
|---|---|
分子式 |
C15H19NO6 |
分子量 |
309.31 g/mol |
IUPAC名 |
methyl 2-acetyloxy-3-nitro-4-pentylbenzoate |
InChI |
InChI=1S/C15H19NO6/c1-4-5-6-7-11-8-9-12(15(18)21-3)14(22-10(2)17)13(11)16(19)20/h8-9H,4-7H2,1-3H3 |
InChIキー |
KWGOTNLEFNAQOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=C(C=C1)C(=O)OC)OC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
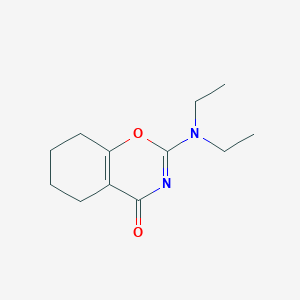
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

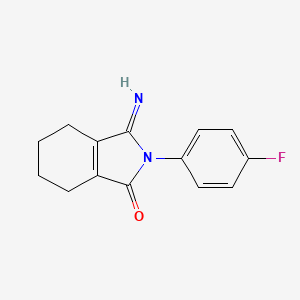

![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
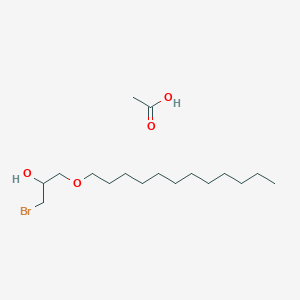

![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
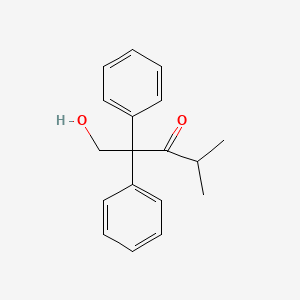
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
